

# Technical Guide: Physicochemical Properties of 2,3-Difluoro-4-methylbenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,3-Difluoro-4-methylbenzoic acid

Cat. No.: B1304712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimentally determined melting and boiling points of **2,3-Difluoro-4-methylbenzoic acid** (CAS No. 261763-37-5). This document includes tabulated physical properties, standardized experimental protocols for their determination, and a generalized workflow for the physicochemical characterization of chemical compounds.

## Core Physicochemical Data

The melting and boiling points are critical parameters in the characterization of a chemical substance, influencing its purification, formulation, and application in research and development.

| Property      | Value      |
|---------------|------------|
| Melting Point | 199-201 °C |
| Boiling Point | 274 °C     |

## Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid organic compound like **2,3-Difluoro-4-methylbenzoic acid**. These

protocols are generalized and should be adapted based on available equipment and specific sample characteristics.

## Melting Point Determination

**Principle:** The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow temperature range.

**Apparatus:**

- Capillary melting point apparatus (e.g., Mel-Temp, Stuart SMP10)
- Melting point capillaries (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)
- Calibrated thermometer or digital temperature probe

**Procedure:**

- **Sample Preparation:** A small amount of the dry **2,3-Difluoro-4-methylbenzoic acid** is finely ground, if necessary, to ensure uniform packing.
- **Capillary Loading:** The open end of a melting point capillary is pressed into the powdered sample. The capillary is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
- **Apparatus Setup:** The loaded capillary is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared.
- **Observation:** The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The

temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

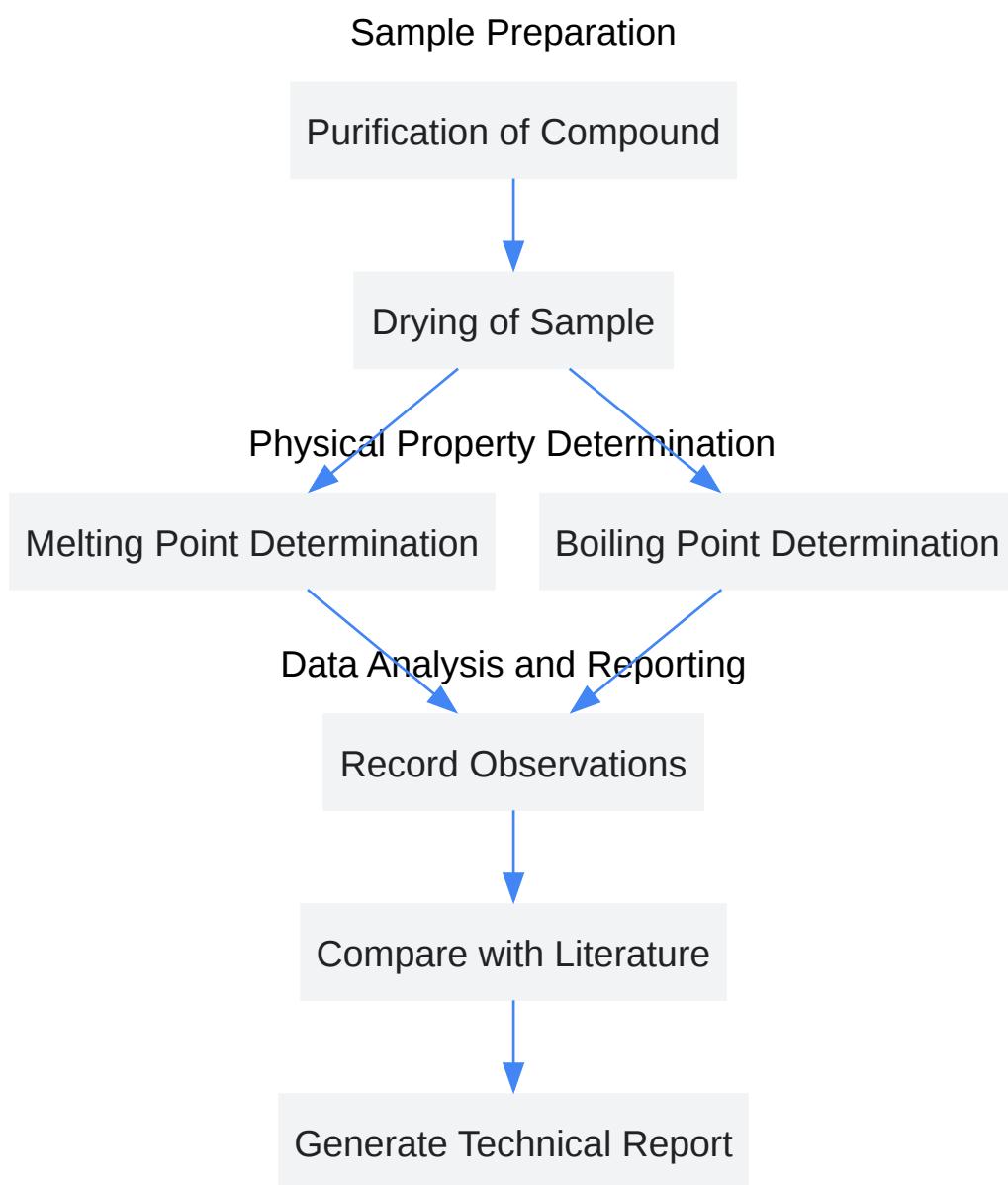
- Reporting: The melting point is reported as a range from the initial to the final temperature.

## Boiling Point Determination

**Principle:** The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is often employed.

Apparatus:

- Distillation apparatus (including a round-bottom flask, condenser, and receiving flask)
- Heating mantle or oil bath
- Calibrated thermometer
- Boiling chips
- Vacuum source and manometer (for vacuum distillation)


Procedure:

- Apparatus Assembly: The distillation apparatus is assembled. A small quantity of **2,3-Difluoro-4-methylbenzoic acid** and a few boiling chips are placed in the round-bottom flask.
- Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.
- Heating: The flask is gently heated. As the substance boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.
- Observation: The stable temperature at which the liquid is boiling and the vapor is condensing is recorded as the boiling point.

- Pressure Correction: If the boiling point is determined at a pressure other than atmospheric pressure (760 mmHg), a pressure correction (e.g., using a nomograph) should be applied to estimate the normal boiling point.

## Physicochemical Characterization Workflow

The following diagram illustrates a generalized workflow for the determination and reporting of the physical properties of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Property Determination.

This guide provides essential physicochemical data and standardized methodologies relevant to researchers and professionals in the field of drug development and chemical sciences. Accurate determination and reporting of these properties are fundamental to the successful synthesis, characterization, and application of chemical compounds.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,3-Difluoro-4-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304712#2-3-difluoro-4-methylbenzoic-acid-melting-point-and-boiling-point>

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)